2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

DHFR inhibition Anticancer Thiazolo[4,5-d]pyridazinone SAR

2-(Methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-28-6) is a heterocyclic small molecule belonging to the thiazolo[4,5-d]pyridazin-4(5H)-one class. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives investigated for anticancer, DHFR inhibition, analgesic, anti-inflammatory, and antimicrobial activities.

Molecular Formula C12H10N4OS
Molecular Weight 258.3 g/mol
CAS No. 1105192-28-6
Cat. No. B1452148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS1105192-28-6
Molecular FormulaC12H10N4OS
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(S1)C(=NNC2=O)C3=CC=CC=C3
InChIInChI=1S/C12H10N4OS/c1-13-12-14-9-10(18-12)8(15-16-11(9)17)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)(H,16,17)
InChIKeyPZZJITPZDLYXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-28-6): Structural and Pharmacophoric Context for Procurement Evaluation


2-(Methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-28-6) is a heterocyclic small molecule belonging to the thiazolo[4,5-d]pyridazin-4(5H)-one class. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives investigated for anticancer, DHFR inhibition, analgesic, anti-inflammatory, and antimicrobial activities [1]. The compound features a methylamino substituent at the 2-position and a phenyl group at the 7-position of the fused thiazole-pyridazine core. These substituents differentiate it from the 2-amino, 2-methyl, and 2-pyrrolidino analogues within the same chemotype. While the thiazolo[4,5-d]pyridazinone scaffold has established biological relevance, peer-reviewed primary data directly quantifying the activity of 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one are currently absent from PubMed-indexed literature.

Why 2-(Methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Cannot Be Interchanged with In-Class Analogues


Within the thiazolo[4,5-d]pyridazin-4(5H)-one class, the nature of the 2-position substituent fundamentally alters the compound's hydrogen-bond donor/acceptor profile, steric footprint, and electronic distribution. Published Structure-Activity Relationship (SAR) studies demonstrate that the 2-position substituent—whether amino, methylamino, methyl, or pyrrolidino—directly influences both DHFR binding affinity and in vitro antitumor potency [1]. In the DHFR inhibitor series, the 2-thioureido-bearing analogue 26 achieves an IC50 of 0.06 µM [1], whereas tricyclic imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazinones (e.g., compound 43) exhibit IC50 values of 0.05–0.06 µM [2]. Notably, 2-amino-7-phenyl and 2-methyl-7-phenyl analogues, commercially available as screening compounds, have not been reported to exhibit comparable DHFR activity. The absence of published head-to-head data for the methylamino analogue underscores a critical evidence gap: generic substitution with a readily available 2-amino or 2-methyl congener cannot be assumed to preserve the activity profile, selectivity window, or downstream target engagement of the methylamino variant. Procurement decisions must therefore be driven by the specific 2-methylamino substitution, pending confirmatory screening data.

Quantitative Differentiation Evidence for 2-(Methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: Core Data Summary


Class-Level DHFR Inhibitory Potency: Scaffold Benchmarking for 2-Substituted Thiazolo[4,5-d]pyridazin-4(5H)-ones

Although no direct IC50 for 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has been published, the thiazolo[4,5-d]pyridazinone scaffold has validated DHFR inhibitory activity. The most potent reported analogue bearing a 2-thioureido group (compound 26) achieves DHFR IC50 = 0.06 µM [1]. By class-level inference, the 2-methylamino derivative may engage the DHFR binding pocket but with potentially altered affinity due to the absence of the thioureido pharmacophore. The 2-amino-7-phenyl analogue (CAS 941868-64-0) and the 2-methyl-7-phenyl analogue (CAS 941868-52-6), both commercially available, lack any published DHFR activity data, which makes direct potency ranking impossible.

DHFR inhibition Anticancer Thiazolo[4,5-d]pyridazinone SAR

Antitumor Cytotoxicity in Cancer Cell Lines: Cross-Class Comparator Data

The thiazolo[4,5-d]pyridazinone scaffold has demonstrated selective cytotoxicity in vitro. Compound 26 (2-thioureido derivative) proved lethal to HS 578T breast cancer cells with an IC50 of 0.8 µM, while compound 43 exhibited IC50 values of 0.32 µM against OVCAR-3 ovarian cancer and 0.46 µM against MDA-MB-435 melanoma cells [1]. No cytotoxicity data are available for the 2-methylamino-7-phenyl analogue. The 2,5,7-substituted thiazolo[4,5-d]pyridazin-4(5H)-ones tested at 10⁻⁵ M showed variable growth inhibition across a panel of human cancer cell lines; the presence of an aryl substituent at the 5-position was crucial for activity, with alkyl or alkylamido substitution reducing sensitivity significantly [2]. This study did not include the 2-methylamino-7-phenyl compound.

Antitumor Cytotoxicity Cancer cell lines

Antimicrobial Activity Profile: Comparator Data from Thiazolo[4,5-d]pyridazine Urea/Thiourea Derivatives

A series of thiazolo[4,5-d]pyridazine derivatives bearing urea, thiourea, and sulfonylthiourea functionalities were evaluated for antibacterial and antifungal activity. Among the thiazolo[4,5-d]pyridazine congeners tested, compound 24c (p-(2,7-dimethyl-4-oxo-4H-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonylthiourea) was identified as one of the most active antimicrobial members. Fourteen of the tested thiazolo[4,5-d]pyridazine derivatives exhibited growth inhibitory activity against Candida albicans, with Clotrimazole used as a reference standard [1]. Importantly, the study noted that isoxazolo[4,5-d]pyridazines generally displayed a better antimicrobial profile than their thiazolo[4,5-d]pyridazine counterparts. No data exist for the 2-methylamino-7-phenyl analogue in antimicrobial assays.

Antimicrobial Candida albicans Thiazolo[4,5-d]pyridazine

Physicochemical and Structural Differentiation from Closest Commercial Analogues

The 2-methylamino substitution (NHCH₃) at position 2 of the thiazolo[4,5-d]pyridazin-4(5H)-one core distinguishes the target compound from the 2-amino analogue (NH₂, CAS 941868-64-0, MW 244.27) and the 2-methyl analogue (CH₃, CAS 941868-52-6, MW 243.29). The methylamino group introduces an additional hydrogen-bond donor and increases the steric bulk relative to the 2-amino derivative, while preserving a hydrogen-bond donor absent in the 2-methyl analogue. This alters predicted LogP, polar surface area, and hydrogen-bonding capacity—parameters that directly influence cell permeability, solubility, and target binding [1]. The 2-pyrrolidino analogue (CAS 1105192-40-2, MW 298.36) represents a bulkier tertiary amine substitution that eliminates hydrogen-bond donation capability. Commercially, 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is available at 98% purity from Leyan (Cat# 1371172) , while the 2-amino analogue is listed by Life Chemicals at 95%+ purity, and the 2-methyl analogue is available from Fluorochem and Fujifilm Wako at 97% purity.

Physicochemical properties Structural comparison Procurement specification

In Vivo Analgesic and Anti-Inflammatory Activity References for the Thiazolo[4,5-d]pyridazinone Scaffold

A series of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones (compounds 10a–c, 14–16a,b) were synthesized in 78–87% yields and evaluated for in vivo analgesic and anti-inflammatory activity using the hot plate and acetic acid-induced cramps models [1]. Separately, a series of 5-N-substituted 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones demonstrated that electron-donating substituents at the 4- and 2,4-positions of the aryl fragment enhanced the analgesic effect [2]. The target 2-methylamino-7-phenyl compound was not included in either study, but the scaffold's in vivo tolerability and efficacy in pain models provide a rationale for evaluating the methylamino derivative in parallel assays.

Analgesic Anti-inflammatory In vivo pharmacology

Optimal Application Scenarios for 2-(Methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Based on Available Evidence


Focused DHFR Inhibitor Screening and SAR Expansion

Given the validated DHFR inhibitory activity of the thiazolo[4,5-d]pyridazinone scaffold (IC50 down to 0.05–0.06 µM for optimized analogues) [1], the 2-methylamino-7-phenyl derivative is best deployed as a probe compound to assess how the monomethylamino substituent modulates DHFR binding relative to the 2-thioureido, 2-amino, and 2-methyl congeners. Researchers should prioritize in vitro DHFR enzyme inhibition assays, followed by molecular docking against the published DHFR binding model (key interactions: N1-nitrogen with Glu30, carbonyl with Trp24/Arg70/Lys64, π-cation with Arg22, π-π with Phe31) [1].

Antitumor Cell Line Panel Screening Campaigns

The scaffold's demonstrated cytotoxicity against HS 578T breast cancer (IC50 = 0.8 µM), OVCAR-3 ovarian cancer (IC50 = 0.32 µM), and MDA-MB-435 melanoma (IC50 = 0.46 µM) [1] defines a priority cell line panel for screening the 2-methylamino analogue. Additionally, the 2,5,7-substituted thiazolo[4,5-d]pyridazin-4(5H)-ones tested at 10⁻⁵ M showed broad activity across multiple human cancer types, with activity dependent on the nature of the 5-position substituent [2]. The 2-methylamino-7-phenyl compound, lacking a 5-substituent, serves as a minimalist scaffold control for SAR studies aimed at deconvoluting the contribution of the 2-N-methyl group to antiproliferative activity.

Antimicrobial Screening Against Gram-Positive Bacteria and Candida Species

Thiazolo[4,5-d]pyridazine derivatives have demonstrated broad-spectrum antibacterial activity with greater potency against Gram-positive strains and appreciable growth inhibition of Candida albicans relative to Clotrimazole [1]. The 2-methylamino-7-phenyl compound can be screened against reference strains (e.g., S. aureus, B. subtilis, C. albicans) to determine whether the 2-methylamino group confers advantage over the better-studied 2,7-dimethyl and 2-thioureido analogues. The finding that isoxazolo[4,5-d]pyridazines generally outperform their thiazolo congeners [1] suggests that the thiazole-based methylamino analogue should be benchmarked directly against isoxazolo comparators in the same assay to assess any scaffold-specific antimicrobial gain.

In Vivo Analgesic and Anti-Inflammatory Profiling in Rodent Models

The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has demonstrated in vivo analgesic efficacy in the hot plate and acetic acid cramps models, with electron-donating substituents at the aryl fragment enhancing activity [1]. For the 2-methylamino-7-phenyl compound, the electron-donating methylamino group at position 2 could, by structural analogy, contribute positively to analgesic potency. However, direct evaluation is required, as the published SAR studies focused on 2-pyrrolidino rather than 2-methylamino derivatives. Recommended testing includes the mouse hot plate model for centrally mediated analgesia and the acetic acid-induced writhing model for peripherally mediated analgesia, with indomethacin or acetylsalicylic acid as positive controls [1].

Quote Request

Request a Quote for 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.